molecular formula C13H26N2O2 B13952372 tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate

tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B13952372
M. Wt: 242.36 g/mol
InChI Key: CPRMEHFPAXEUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a carboxylate ester functional group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of tert-Butyl 4-methylpiperidine-1-carboxylate: 4-methylpiperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl 4-methylpiperidine-1-carboxylate.

    Ethylation: The tert-butyl 4-methylpiperidine-1-carboxylate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The presence of the tert-butyl group and ethylamino group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the ethylamino and tert-butyl groups, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-(ethylamino)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-14-13(5)7-9-15(10-8-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3

InChI Key

CPRMEHFPAXEUQI-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCN(CC1)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.